![molecular formula C8H15NO2S B15227478 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide](/img/structure/B15227478.png)
7-Thia-1-azaspiro[4.5]decane 7,7-dioxide
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Overview
Description
7-Thia-1-azaspiro[4.5]decane 7,7-dioxide is a spirocyclic compound characterized by a sulfur atom and a nitrogen atom within its spiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiol with an aziridine can lead to the formation of the desired spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted spirocyclic compounds .
Scientific Research Applications
7-Thia-1-azaspiro[4.5]decane 7,7-dioxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide involves its interaction with specific molecular targets. The sulfur and nitrogen atoms within the spiro ring system can form bonds with various biological molecules, influencing their function. This interaction can modulate pathways involved in cell signaling, enzyme activity, and gene expression .
Comparison with Similar Compounds
- 1-Thia-4-azaspiro[4.5]decane
- 8-Thia-1-azaspiro[4.5]decane
- 7-Oxa-1-azaspiro[4.5]decane
Comparison: Compared to these similar compounds, 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide is unique due to the presence of both sulfur and nitrogen atoms within its spiro ring system.
Biological Activity
7-Thia-1-azaspiro[4.5]decane 7,7-dioxide is a compound of significant interest due to its diverse biological activities, particularly in the realm of antiviral research. This article synthesizes findings from various studies to provide an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound belongs to a class of spirocyclic compounds characterized by a unique structure that includes a sulfur atom and a nitrogen atom within its ring system. The synthesis of 7-thia-1-azaspiro[4.5]decane derivatives often involves multi-step organic reactions that yield compounds with varying substituents, influencing their biological activity.
Biological Activity Overview
Research has highlighted several key areas where this compound exhibits biological activity:
-
Antiviral Properties :
- Compounds derived from the azaspiro framework have shown promising results in inhibiting the replication of viruses, particularly coronaviruses and influenza viruses.
- A study identified several analogs that inhibited human coronavirus 229E replication with effective concentrations (EC50) ranging from 5.5 µM to 31 µM, indicating moderate antiviral efficacy .
-
Mechanism of Action :
- The antiviral mechanism is believed to involve interference with viral fusion processes, specifically targeting hemagglutinin refolding in influenza viruses .
- The presence of specific substituents at the C-2 and C-8 positions significantly impacts the biological activity of these compounds, suggesting that structural modifications can enhance efficacy .
Table 1: Antiviral Activity of Selected 7-Thia-1-azaspiro[4.5]decane Derivatives
Compound ID | Substituent at C-2 | Substituent at C-8 | EC50 (µM) | Viral Target |
---|---|---|---|---|
8n | Methyl | tert-butyl | 5.5 | Human Coronavirus 229E |
8m | Methyl | Propyl | 8.1 | Human Coronavirus 229E |
7n | Unsubstituted | Phenyl | 12 | Human Coronavirus 229E |
8k | Methyl | Ethyl | 18 | Human Coronavirus 229E |
8j | Unsubstituted | Hydrogen | >100 | No activity |
Data compiled from various studies demonstrating the structure-activity relationship among different derivatives.
Mechanistic Insights
The biological activity of these compounds is closely tied to their structural features:
- Hydrophobic Interactions : The fluorobenzyl or bulky substituents can enhance binding affinity to viral proteins, facilitating inhibition .
- Hydrogen Bonding : The amino groups present in some derivatives can form critical hydrogen bonds with viral receptors or enzymes, modulating their activity .
Properties
Molecular Formula |
C8H15NO2S |
---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
9λ6-thia-1-azaspiro[4.5]decane 9,9-dioxide |
InChI |
InChI=1S/C8H15NO2S/c10-12(11)6-2-4-8(7-12)3-1-5-9-8/h9H,1-7H2 |
InChI Key |
LRFPUMKEYGKTSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCS(=O)(=O)C2)NC1 |
Origin of Product |
United States |
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